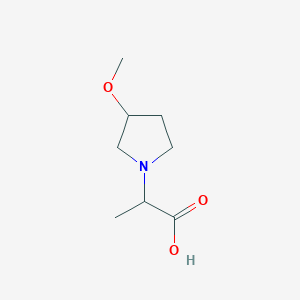

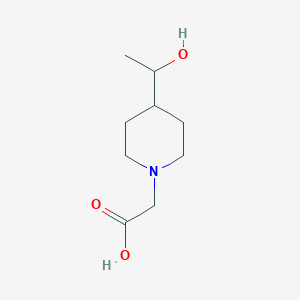

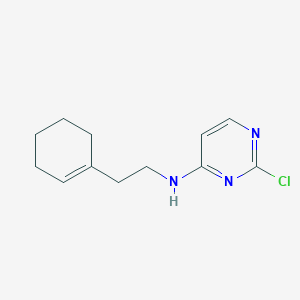

1-(2-Fluoropyridin-4-yl)piperidin-4-carboxamid

Übersicht

Beschreibung

“1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide” is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, aiding in drug development, organic synthesis, and catalysis. It has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening .

Synthesis Analysis

The synthesis of piperidine derivatives involves various methods. One such method involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate respectively . Another approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Wissenschaftliche Forschungsanwendungen

Rolle im Wirkstoffdesign

Piperidine, einschließlich “1-(2-Fluoropyridin-4-yl)piperidin-4-carboxamid”, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden .

Synthese und pharmakologische Anwendungen

Die jüngste wissenschaftliche Literatur hat sich auf intra- und intermolekulare Reaktionen konzentriert, die zur Bildung verschiedener Piperidinderivate führen . Dies umfasst substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Biologische Bewertung potenzieller Medikamente

Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen wurden ausführlich behandelt . Die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, die den Piperidin-Rest enthalten, waren vielversprechend .

Hemmung der Proteinkinase B (PKB)

“this compound” wurde als potenter Hemmstoff der Proteinkinase B (PKB oder Akt) gefunden, ein Schlüsselbestandteil intrazellulärer Signalwege, die Wachstum und Überleben regulieren . Es liefert ATP-kompetitive, nanomolare Inhibitoren mit bis zu 150-facher Selektivität für die Hemmung von PKB gegenüber der eng verwandten Kinase PKA .

Antikrebsanwendungen

Piperidinderivate, einschließlich “this compound”, werden als Antikrebsmittel eingesetzt . Sie haben Potenzial bei der Behandlung verschiedener Krebsarten gezeigt .

Antiviren-Anwendungen

Piperidinderivate wurden auch als antivirale Mittel eingesetzt . Sie haben Wirksamkeit gegen verschiedene Virusinfektionen gezeigt .

Antimalaria-Anwendungen

Piperidinderivate wurden bei der Behandlung von Malaria eingesetzt . Sie haben Potenzial als Antimalariamittel gezeigt .

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie haben Wirksamkeit gegen verschiedene mikrobielle und Pilzinfektionen gezeigt .

Wirkmechanismus

- Signaling through PKB is often deregulated in cancer, making it an attractive target for antitumor agents .

Target of Action

Mode of Action

- This compound acts as an ATP-competitive inhibitor of PKB. By binding to the active site of PKB, it prevents phosphorylation of downstream substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . Specifically, it inhibits PKB activation by preventing phosphorylation at Ser473 and Thr308, which are critical for PKB’s signaling cascade .

Biochemical Pathways

- The compound disrupts the PI3K-PKB-mTOR pathway. Unregulated signaling in this pathway is common in various human cancers, including prostate, breast, and ovarian carcinomas . In vivo studies demonstrate that this compound modulates biomarkers associated with PKB signaling .

Pharmacokinetics

- Information on absorption is not available. Volume of distribution data is not available. No specific protein binding information is provided .

Result of Action

- By inhibiting PKB, this compound impacts cell survival, proliferation, and protein translation. It may also influence apoptosis-related pathways . In preclinical studies, it strongly inhibits the growth of human tumor xenografts in mice at well-tolerated doses .

Action Environment

- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and metabolic enzymes in vivo. Further studies are needed to explore these aspects .

Biochemische Analyse

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is DNA gyrase, an enzyme crucial for DNA replication and transcription in bacteria . The interaction between 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide and DNA gyrase involves binding to the enzyme’s active site, thereby inhibiting its function and leading to DNA damage in bacterial cells . Additionally, this compound has shown potential in inhibiting protein kinase B (Akt), a key player in cell signaling pathways related to growth and survival .

Cellular Effects

The effects of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit the Akt signaling pathway, which is often deregulated in tumors . By inhibiting Akt, 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide can reduce cell proliferation, induce apoptosis, and inhibit tumor growth . In bacterial cells, the inhibition of DNA gyrase by this compound leads to impaired DNA replication and transcription, ultimately resulting in cell death .

Molecular Mechanism

At the molecular level, 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with target enzymes. For instance, its inhibition of DNA gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication . In the case of Akt inhibition, 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide competes with ATP for binding to the kinase’s active site, thereby blocking its phosphorylation and activation . These interactions highlight the compound’s potential as a therapeutic agent in both antibacterial and anticancer applications.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide in laboratory settings are critical factors in its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent cellular effects

Dosage Effects in Animal Models

The effects of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion

Transport and Distribution

The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide is influenced by factors such as tissue permeability and the presence of efflux transporters, which can affect its overall therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide is crucial for its activity and function. Studies have shown that the compound can accumulate in the nucleus, where it interacts with DNA gyrase and other nuclear proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting target enzymes . Understanding the subcellular distribution of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELRGNAKRRVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.